2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE
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Overview
Description
The compound 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE is a complex organic molecule that features a combination of aromatic rings, thienyl groups, and an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the Thienyl Groups: This step involves the coupling of thienyl groups to the indazole core, which can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Acetylation and Chlorination: The phenoxyacetyl group is introduced through acetylation reactions, followed by chlorination to attach the chloro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE: can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE: has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and possible interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound used in the synthesis of other organic molecules.
Uniqueness
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-[(7E)-3-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]ETHAN-1-ONE: is unique due to its combination of multiple functional groups and aromatic rings, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C26H25ClN2O2S2 |
---|---|
Molecular Weight |
497.1g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-[(7E)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |
InChI |
InChI=1S/C26H25ClN2O2S2/c1-16-12-19(13-17(2)24(16)27)31-15-23(30)29-26(22-9-5-11-33-22)21-8-3-6-18(25(21)28-29)14-20-7-4-10-32-20/h4-5,7,9-14,21,26H,3,6,8,15H2,1-2H3/b18-14+ |
InChI Key |
VYWINYAFIZZWBR-NBVRZTHBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2C(C3CCC/C(=C\C4=CC=CS4)/C3=N2)C5=CC=CS5 |
SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2C(C3CCCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5 |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2C(C3CCCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5 |
Origin of Product |
United States |
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